Dihexadecyl dimethyl ammonium chloride chemical properties
Dihexadecyl dimethyl ammonium chloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Dihexadecyl Dimethyl Ammonium Chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary: Beyond a Simple Surfactant
Dihexadecyl dimethyl ammonium chloride (DHDAC), a symmetric dual-chain quaternary ammonium compound (QAC), represents a molecule of significant versatility. While broadly classified as a cationic surfactant, its utility extends far beyond simple surface tension modification. Its robust molecular architecture—featuring a permanently charged cationic headgroup and two long, saturated C16 alkyl chains—enables the formation of highly stable supramolecular structures, such as vesicles and liposomes. This characteristic has positioned DHDAC as a critical excipient in advanced pharmaceutical formulations, particularly in the development of vaccine adjuvants and nanoparticle-based drug delivery systems. This guide provides a comprehensive technical overview of DHDAC, moving from its core chemical properties to its mechanistic functions and practical applications, with a focus on the causal relationships that drive its performance in a research and development setting.
Molecular Profile and Physicochemical Properties
A thorough understanding of DHDAC begins with its fundamental molecular and physical characteristics. These properties dictate its behavior in various solvents and its interaction with biological systems.
Chemical Identity
The structural and identifying information for Dihexadecyl Dimethyl Ammonium Chloride is summarized below.
| Identifier | Data | Source(s) |
| Chemical Name | Dihexadecyl dimethyl ammonium chloride | [1] |
| IUPAC Name | dihexadecyl(dimethyl)azanium;chloride | [1] |
| Synonyms | Dicetyldimonium chloride, Quaternium-31 | [1] |
| CAS Number | 1812-53-9 | [1][2] |
| Molecular Formula | C₃₄H₇₂ClN | [1][3] |
| Molecular Weight | 530.4 g/mol | [1][3] |
| Chemical Structure | CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC.[Cl-] | [1] |
Physical and Thermodynamic Properties
The bulk properties of DHDAC are critical for its handling, formulation, and stability.
| Property | Value | Source(s) |
| Appearance | White to off-white waxy solid or powder | [2] |
| Melting Point | 80 - 85 °C | [2] |
| Decomposition Temp. | > 250 °C | [2] |
| Solubility | Water: Very low (Est. 4.45 x 10⁻⁷ mg/L at 25°C), forms colloidal dispersions.[4][] Organic Solvents: Soluble in ethanol, chloroform, methanol, and hot water.[2][3] | |
| Storage | Store in a cool, dry place. Hygroscopic.[3] |
Surfactant Behavior and Self-Assembly
As an amphiphile, DHDAC's most important property is its ability to self-assemble in aqueous solutions. This behavior is governed by the Critical Micelle Concentration (CMC), the concentration above which surfactant monomers spontaneously aggregate to form micelles or vesicles, thereby minimizing the unfavorable interaction between their hydrophobic tails and water.[6][7]
The process of micelle or vesicle formation is a critical inflection point for the physicochemical properties of the solution, such as surface tension and conductivity.
Caption: Logical flow of DHDAC self-assembly in aqueous solution.
This protocol describes a standard method for determining the CMC of ionic surfactants like DHDAC. The principle relies on the fact that the conductivity of a surfactant solution changes differently below and above the CMC, as the mobility of a surfactant molecule within a micelle is different from that of a free monomer.[9]
-
Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of DHDAC in deionized, high-purity water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from approximately 0.01 mM to 10 mM. Ensure the concentration range adequately brackets the expected CMC.
-
Temperature Control: Place the solutions and the conductivity probe in a temperature-controlled water bath set to 25°C (or the desired experimental temperature) and allow them to equilibrate.
-
Conductivity Measurement: Starting with the most dilute sample, measure the specific conductivity of each solution. Rinse the probe thoroughly with the next solution to be measured before taking a reading.
-
Data Analysis: Plot the specific conductivity (κ) as a function of DHDAC concentration. The plot will show two linear regions with distinct slopes. The intersection of the lines fitted to these two regions corresponds to the CMC.
Synthesis and Analytical Characterization
The synthesis of DHDAC is a straightforward quaternization reaction. Ensuring the purity of the final product is paramount for its use in pharmaceutical applications, necessitating robust analytical characterization.
General Synthetic Pathway
DHDAC is typically synthesized via the N-alkylation of a tertiary amine, N,N-dimethylhexadecylamine, with a hexadecyl halide. A more common industrial route involves the exhaustive alkylation of a secondary amine. A representative laboratory-scale synthesis involves reacting dihexadecylamine with a methylating agent. However, a more direct and common industrial approach is the quaternization of N,N-dimethylhexadecylamine.[10]
Caption: General synthesis pathway for DHDAC.
This protocol is adapted from general procedures for the synthesis of quaternary ammonium chlorides.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N,N-dihexadecylmethylamine (1 equivalent) in an appropriate solvent such as ethanol or isopropanol.
-
Addition of Alkylating Agent: Add chloromethane (a slight molar excess, ~1.05 equivalents) to the solution. The reaction may need to be conducted under pressure in a sealed vessel due to the volatility of chloromethane.
-
Catalysis: A basic catalyst, such as sodium carbonate, may be added to scavenge any acidic byproducts.
-
Reaction Conditions: Heat the mixture to reflux (e.g., 75-95°C) and maintain for 4-6 hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a solvent mixture like acetone/ether, to yield the final white, waxy product.
-
Characterization: The product's identity and purity should be confirmed using ¹H NMR, FTIR, and mass spectrometry.
Analytical Characterization Methods
A suite of analytical techniques is employed to ensure the quality and purity of DHDAC.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), HPLC is used to determine purity and quantify the compound.[13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the cationic component (m/z for [C₃₄H₇₂N]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct arrangement of the hexadecyl and methyl groups.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on the functional groups present in the molecule.
This method is based on general procedures for QAC analysis.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start at 70% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Mass Spectrometry with Electrospray Ionization (ESI) in positive ion mode. Monitor for the parent ion of the DHDAC cation.
-
Quantification: Purity is determined by the area percentage of the main peak relative to all detected peaks.
Mechanism of Action and Structure-Activity Relationship
The dual-chain structure of DHDAC is the primary determinant of its activity, both as an antimicrobial agent and as a building block for delivery systems.
Antimicrobial Activity
The biocidal mechanism of QACs is a well-established, multi-step physicochemical process.[16]
-
Electrostatic Adsorption: The positively charged quaternary ammonium headgroup electrostatically binds to the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, phospholipids).
-
Hydrophobic Insertion: The long, lipophilic hexadecyl chains penetrate and embed within the hydrophobic core of the lipid bilayer.
-
Membrane Disruption: This insertion disrupts the packing of the membrane lipids, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell lysis.
The structure-activity relationship for QACs indicates that biocidal activity is highly dependent on alkyl chain length. Optimal activity is often observed for chain lengths between C12 and C16, placing DHDAC in the ideal range for potent antimicrobial effects against a broad spectrum of bacteria.[16]
Caption: Antimicrobial mechanism of action for DHDAC.
Applications in Pharmaceutical Sciences
The ability of DHDAC to form stable cationic liposomes is the foundation of its most advanced applications in drug development.
Vaccine Adjuvant Systems
The closely related C18 analogue, dimethyldioctadecylammonium (DDA), is a well-characterized adjuvant that promotes strong cell-mediated (Th1-type) immunity.[17][18] DHDAC is expected to function via an identical mechanism. When formulated into liposomes with an antigen, DDA/DHDAC acts as a delivery system and an immunostimulator.
-
Depot Effect: The liposomes form a depot at the injection site, slowly releasing the antigen and providing a sustained stimulus to the immune system.[17]
-
APC Targeting: The positive charge of the liposomes facilitates binding to and uptake by negatively charged antigen-presenting cells (APCs), such as dendritic cells.[18]
-
Enhanced Antigen Presentation: By efficiently delivering the antigen into APCs, the liposomes lead to enhanced processing and presentation of the antigen on MHC class I and II molecules, resulting in robust T-cell activation.[18]
Caption: Workflow of DHDAC-based liposomes as a vaccine adjuvant.
Cationic Liposomes for Drug and Gene Delivery
Cationic liposomes formulated with DHDAC are effective non-viral vectors for the delivery of nucleic acids (DNA, siRNA) and other anionic drugs.[19][20] The positively charged liposome surface complexes with the negatively charged cargo, protecting it from degradation in the bloodstream and facilitating its entry into target cells via endocytosis. The ratio of DHDAC to a neutral "helper" lipid (like DOPE or phosphatidylcholine) is a critical formulation parameter that must be optimized to balance transfection efficiency with potential cytotoxicity.[19]
This is a standard and widely used method for liposome preparation.[21]
-
Lipid Film Preparation: Dissolve DHDAC and a neutral helper lipid (e.g., DOPE) at the desired molar ratio (e.g., 2:1) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform lipid film on the inner wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., HEPES or PBS) pre-warmed to a temperature above the phase transition temperature of the lipids. Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. This is done by repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Cargo Loading (for Nucleic Acids): Gently mix the pre-formed cationic liposomes with the nucleic acid solution at the desired charge ratio (+/-). Allow the mixture to incubate at room temperature for 15-30 minutes for the lipoplex to form spontaneously.
-
Characterization: The final liposome/lipoplex formulation should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Safety and Toxicology Profile
As a QAC, DHDAC presents specific handling and safety considerations. According to the Globally Harmonized System (GHS), it is classified as causing serious eye damage.[1] Concentrated solutions or the pure compound can also cause skin irritation.[22] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory when handling this chemical.[23][24] While it can be corrosive and irritating upon direct contact, studies on related QACs show they are poorly absorbed through the skin and have low systemic toxicity.[25]
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